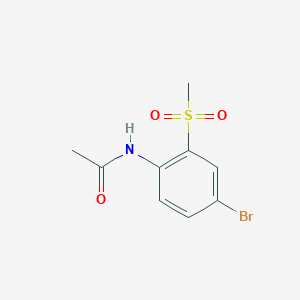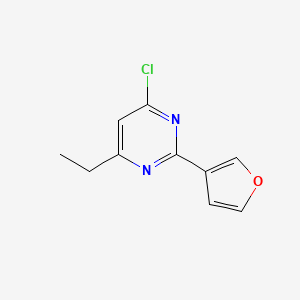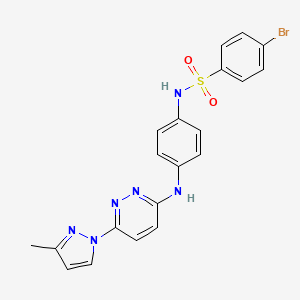
N-(4-Bromo-2-methanesulfonylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(4-Bromo-2-methanesulfonylphenyl)acetamide” consists of a bromine atom (Br), a methanesulfonyl group (CH3SO2), and an acetamide group (CH3CONH2) attached to a phenyl ring . The InChI code for this compound is 1S/C9H10BrNO3S/c1-6(12)11-8-4-3-7(10)5-9(8)15(2,13)14/h3-5H,1-2H3,(H,11,12) .Scientific Research Applications
Organic Synthesis and Catalysis
- Chiral Phosphine-Catalyzed Reactions: Chiral multifunctional phosphine compounds, similar to N-(4-Bromo-2-methanesulfonylphenyl)acetamide, have been utilized as efficient catalysts in allylic substitutions. These reactions provide gamma-butenolides with high yields and enantiomeric excesses, showcasing the potential for asymmetric synthesis and the creation of complex molecules from simpler substrates (Jiang, Shi, & Shi, 2008).
Environmental Chemistry
- Dechlorination of Organic Compounds: Studies involving halogenated compounds like bromoethanesulfonic acid, which shares functional group similarities with this compound, indicate their role in inhibiting methane formation in environmental samples. This points to the importance of such compounds in understanding and potentially manipulating microbial processes in natural and engineered environments (Bouwer & McCarty, 1983).
Biochemical Applications
- Methanogenic Cultures: In the context of methanogenesis, compounds related to this compound, such as bromoethanesulfonic acid, have been used to study the metabolic pathways in methanogenic consortia. These studies highlight the intricate balance between carbon sources, microbial activity, and the production of methane and other metabolites (Roberts, Fedorak, & Hrudey, 1990).
Medicinal Chemistry
- Synthesis of Pharmacologically Active Compounds: The synthesis and characterization of oxadiazole and acetamide derivatives for potential antibacterial and anti-enzymatic applications demonstrate the versatility of sulfonyl and acetamide groups in drug design. These functionalities facilitate the creation of molecules with specific biological activities, indicating the relevance of compounds like this compound in developing new therapeutics (Nafeesa et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
N-(4-bromo-2-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3S/c1-6(12)11-8-4-3-7(10)5-9(8)15(2,13)14/h3-5H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCCMGZXIAJZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2760158.png)

![7-[(4-Methylpiperazin-1-yl)-pyridin-4-ylmethyl]quinolin-8-ol](/img/structure/B2760164.png)

![1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2760167.png)

![5-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2760169.png)


![1-Benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione](/img/structure/B2760172.png)




